O-Arachidonoyl Glycidol

描述

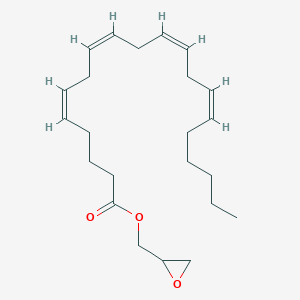

O-Arachidonoyl Glycidol (CAS 439146-24-4) is a synthetic analog of the endogenous cannabinoid receptor ligand 2-arachidonoyl glycerol (2-AG). Its molecular formula is C₂₃H₃₆O₃, with a molecular weight of 360.5 g/mol. Structurally, it consists of a glycidol (2,3-epoxypropanol) moiety esterified to arachidonic acid, a polyunsaturated omega-6 fatty acid .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of O-Arachidonoyl Glycidol typically involves the esterification of eicosatetraenoic acid with oxiranylmethanol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or sodium hydroxide as catalysts. The reaction is typically performed at elevated temperatures to increase the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the yield and purity of the final product. Additionally, purification steps such as distillation or chromatography may be employed to remove any impurities and obtain a high-purity compound.

化学反应分析

Types of Reactions

O-Arachidonoyl Glycidol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The oxiranylmethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. These reactions are typically carried out under mild to moderate conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed under anhydrous conditions to prevent hydrolysis of the ester group.

Substitution: Nucleophiles such as amines, thiols, or halides can be used to substitute the oxiranylmethyl ester group. These reactions often require the presence of a catalyst or a base to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroperoxides or epoxides, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives, depending on the nucleophile used.

科学研究应用

O-Arachidonoyl Glycidol has several scientific research applications, including:

Chemistry: The compound is used as a precursor in the synthesis of various eicosanoid derivatives, which are important signaling molecules in biological systems.

Biology: It is studied for its role in cellular signaling pathways and its effects on cell proliferation, differentiation, and apoptosis.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.

Industry: The compound is used in the development of specialized lubricants, coatings, and other industrial products due to its unique chemical properties.

作用机制

The mechanism of action of O-Arachidonoyl Glycidol involves its interaction with various molecular targets and pathways. The compound can be metabolized to form eicosanoids, which act as signaling molecules in various physiological processes. These eicosanoids can bind to specific receptors on cell surfaces, triggering intracellular signaling cascades that regulate inflammation, immune responses, and other cellular functions. Additionally, the oxiranylmethyl ester group may enhance the compound’s ability to interact with certain enzymes or receptors, further modulating its biological activity.

相似化合物的比较

Comparison with Structurally or Functionally Similar Compounds

Glycidol (C₃H₆O₂)

Glycidol (CAS 556-52-5) is a simple epoxide (2,3-epoxy-1-propanol) and a precursor in the synthesis of polymers, surfactants, and pharmaceuticals. Unlike O-arachidonoyl glycidol, it lacks the arachidonic acid chain.

Key Differences :

- Glycidol is a small, highly reactive epoxide linked to carcinogenicity in rodents and humans. It forms hemoglobin adducts (e.g., N-(2,3-dihydroxypropyl)valine) as biomarkers of exposure .

- This compound’s larger structure confers specificity to endocannabinoid hydrolysis enzymes, avoiding glycidol’s broad reactivity and toxicity .

2-Arachidonoyl Glycerol (2-AG)

2-AG is an endogenous ligand for cannabinoid receptors (CB1/CB2). While this compound mimics 2-AG, it acts as a non-hydrolyzable analog by resisting enzymatic degradation.

| Parameter | This compound | 2-AG |

|---|---|---|

| Enzymatic Stability | Resists FAAH/MAGL hydrolysis | Rapidly hydrolyzed by FAAH/MAGL |

| Receptor Binding | Indirect modulation via enzyme inhibition | Direct CB1/CB2 activation |

| Research Use | Enzyme inhibition studies | Study of endocannabinoid signaling |

Functional Contrast :

- 2-AG’s transient signaling is essential for synaptic plasticity, while this compound prolongs endocannabinoid effects by blocking degradation .

Other FAAH/MAGL Inhibitors

Compounds like URB597 (FAAH inhibitor) and JZL184 (MAGL inhibitor) share functional overlap with this compound but differ chemically:

| Compound | Target | IC₅₀ | Structural Class |

|---|---|---|---|

| This compound | FAAH/MAGL | 4.5–19 µM | Glycidol-arachidonate ester |

| URB597 | FAAH | 4.6 nM | Carbamate |

| JZL184 | MAGL | 8 nM | Piperazine carbamate |

Advantages of this compound:

生物活性

O-Arachidonoyl Glycidol (O-AG) is a synthetic analog of 2-arachidonoylglycerol (2-AG), an important endocannabinoid involved in various physiological processes. This compound has garnered attention due to its significant biological activities, particularly its role as an inhibitor of fatty acid amide hydrolase (FAAH) and its interactions with cannabinoid receptors. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

- Molecular Formula : CHO

- Molecular Weight : 360.5 g/mol

- CAS Number : 439146-24-4

This compound primarily functions by inhibiting the enzyme FAAH, which is responsible for the hydrolysis of endocannabinoids such as anandamide. By blocking this enzyme, O-AG increases the levels of endocannabinoids in the brain, potentially influencing various physiological responses including pain perception, mood regulation, and appetite control .

Inhibition Potency

The inhibitory potency of this compound has been quantified through IC values:

- FAAH Inhibition : IC = 12 µM

- 2-Oleoylglycerol Hydrolysis : IC = 4.5 µM (cytosolic fraction), 19 µM (membrane fraction) .

Neuroprotection and Neuroinflammation

Research indicates that this compound exhibits neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. It has been shown to modulate neuroinflammation pathways, which are critical in conditions such as Alzheimer's disease and multiple sclerosis .

Pain Modulation

Due to its action on cannabinoid receptors (CB1 and CB2), this compound may play a role in pain modulation. Studies suggest that enhanced endocannabinoid signaling can lead to reduced pain sensitivity and improved pain management strategies .

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | 2-arachidonoylglycerol analog | Inhibits FAAH; enhances endocannabinoid levels |

| 2-Arachidonoylglycerol | Glycerol backbone with arachidonic acid moiety | Endogenous cannabinoid; involved in pain signaling |

| Arachidonoylethanolamide | Ethanolamine linked to arachidonic acid | Major endocannabinoid; regulates mood and pain |

| Oleoylethanolamide | Oleic acid linked to ethanolamine | Involved in appetite regulation |

Case Studies and Research Findings

- Neuroinflammatory Response : A study conducted on rat models demonstrated that this compound significantly reduced markers of neuroinflammation when administered during acute inflammatory responses .

- Pain Perception : Clinical trials have indicated that compounds enhancing endocannabinoid levels can lead to substantial improvements in chronic pain conditions. This compound's role as a FAAH inhibitor supports this therapeutic potential .

- Metabolic Effects : Research has shown that this compound may influence metabolic pathways related to obesity and insulin sensitivity, indicating its potential use in metabolic disorder treatments .

常见问题

Basic Research Questions

Q. What experimental parameters should be optimized when assessing O-Arachidonoyl Glycidol's inhibition of monoacylglycerol lipase (MAGL)?

- Methodological Guidance : Use enzymatic assays (e.g., fluorescence-based hydrolysis) with purified MAGL and substrates like 2-oleoylglycerol (2-OG). Reference IC50 values (4.5 µM for cytosolic 2-OG hydrolysis; 19 µM for membrane-bound 2-OG hydrolysis) to determine inhibitor concentration ranges . Include controls for non-specific hydrolysis (e.g., using MAGL-specific inhibitors like JZL184) and validate via Western blot or activity-based protein profiling (ABPP) .

Q. How does this compound modulate endocannabinoid signaling in neuronal models?

- Experimental Design : Treat primary neuronal cultures or cell lines (e.g., HT-22) with this compound (1–20 µM) and quantify 2-AG levels via LC-MS. Assess downstream cannabinoid receptor (CB1/CB2) activation using calcium imaging or cAMP assays. Note its dual role in blocking 2-AG hydrolysis and competing with endogenous ligands for receptor binding .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures : Store at -20°C in airtight containers to prevent degradation. Use PPE (gloves, lab coats, safety goggles) and work in a fume hood due to glycidol’s genotoxic properties (IARC Group 2A classification). Avoid aqueous solutions at acidic pH, as glycidol derivatives may form reactive intermediates .

Advanced Research Questions

Q. How can researchers reconcile this compound's therapeutic potential with its carcinogenic risk profile?

- Data Contradiction Analysis : While glycidol is a direct alkylating agent (mutagenic in Ames tests and in vivo micronucleus assays ), this compound’s esterification may reduce systemic glycidol release. Conduct toxicokinetic studies in rodent models to measure free glycidol levels post-administration. Compare tumorigenicity endpoints (e.g., in Nrf2-deficient mice) with therapeutic efficacy in cancer models .

Q. What structural modifications enhance this compound's selectivity for MAGL over other serine hydrolases?

- Structure-Activity Relationship (SAR) : Replace the glycidol epoxide group with non-reactive moieties (e.g., methyl esters) to reduce off-target effects. Use ABPP-MudPIT to screen selectivity across the serine hydrolase family. Computational docking (e.g., AutoDock Vina) can predict binding affinities to MAGL’s catalytic triad (Ser122, Asp239, His269) .

Q. Which analytical methods best quantify this compound and its metabolites in biological matrices?

- Methodological Approach : Employ GC-MS with derivatization (e.g., phenylboronic acid) to stabilize glycidol. For tissue samples, use QuEChERS extraction followed by enzymatic hydrolysis to differentiate ester-bound glycidol from free forms. Validate recovery rates (70–120%) using isotopically labeled internal standards (e.g., glycidol-d5) .

Q. How does this compound influence lipidomic pathways beyond endocannabinoid signaling?

- Mechanistic Insight : In HepG2 cells, glycidol esters upregulate HMG-CoA reductase, increasing cholesterol synthesis. Perform RNA-seq to identify SREBP-2 pathway activation. Cross-validate with lipidomics (LC-MS/MS) to quantify sterol intermediates and oxysterols .

Q. Key Recommendations

属性

CAS 编号 |

439146-24-4 |

|---|---|

分子式 |

C23H36O3 |

分子量 |

360.5 g/mol |

IUPAC 名称 |

oxiran-2-ylmethyl icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3 |

InChI 键 |

ACYNJBAUKQMZDF-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |

手性 SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1CO1 |

规范 SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |

外观 |

Assay:≥98%A solution in methyl acetate |

同义词 |

Glycidyl Arachidonate; (5Z,8Z,11Z,14Z)- 5,8,11,14-Eicosatetraenoic Acid Oxiranylmethyl Ester; Arachidonoyl-glycidyl Ester; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。